molecular formula C14H14N2O3S B12501099 ethyl 3-isothiocyanato-5-methoxy-1-methyl-1H-indole-2-carboxylate

ethyl 3-isothiocyanato-5-methoxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B12501099
M. Wt: 290.34 g/mol
InChI Key: HGJGZRIHMBNTTG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 3-isothiocyanato-5-methoxy-1-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which is a well-known process for constructing indole rings . The reaction involves the condensation of phenylhydrazine with ketones or aldehydes, followed by cyclization.

Chemical Reactions Analysis

Ethyl 3-isothiocyanato-5-methoxy-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-isothiocyanato-5-methoxy-1-methyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-isothiocyanato-5-methoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological pathways. For example, they can inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune response regulation .

Comparison with Similar Compounds

Ethyl 3-isothiocyanato-5-methoxy-1-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

ethyl 3-isothiocyanato-5-methoxy-1-methylindole-2-carboxylate

InChI

InChI=1S/C14H14N2O3S/c1-4-19-14(17)13-12(15-8-20)10-7-9(18-3)5-6-11(10)16(13)2/h5-7H,4H2,1-3H3

InChI Key

HGJGZRIHMBNTTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)OC)N=C=S

Origin of Product

United States

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